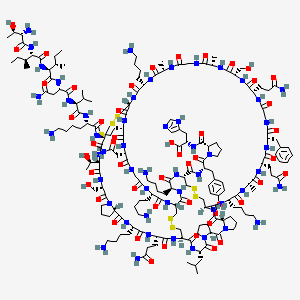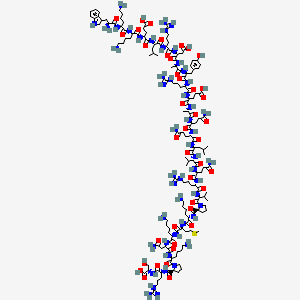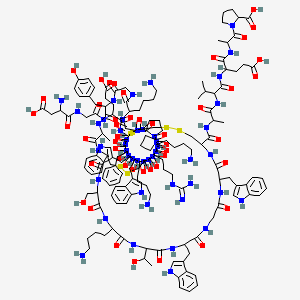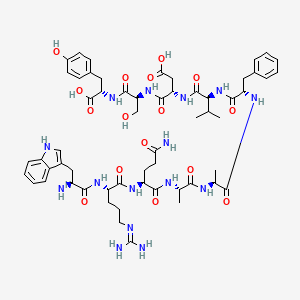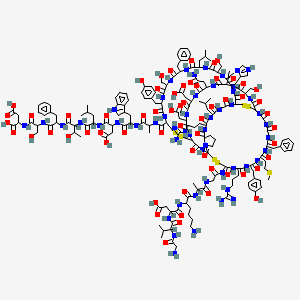
112163-49-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a peptide fragment of the β-Amyloid peptide, which is a primary component of amyloid plaques found in the brains of patients with Alzheimer’s disease . The β-Amyloid peptide is believed to play a crucial role in the pathogenesis of Alzheimer’s disease, making β-Amyloid (18-28) an important subject of study in neurodegenerative research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (18-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of β-Amyloid (18-28) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .
Chemical Reactions Analysis
Types of Reactions: β-Amyloid (18-28) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
β-Amyloid (18-28) has several scientific research applications, including:
Neurodegenerative Disease Research: It is used to study the mechanisms of Alzheimer’s disease and to develop potential therapeutic interventions.
Biological Studies: The peptide is employed in experiments to understand its role in amyloid plaque formation and neurotoxicity.
Drug Development: β-Amyloid (18-28) serves as a target for screening compounds that can inhibit or modulate its aggregation.
Industrial Applications: The peptide is used in the development of diagnostic tools and assays for Alzheimer’s disease.
Mechanism of Action
The mechanism of action of β-Amyloid (18-28) involves its aggregation into amyloid fibrils, which are toxic to neurons. The peptide interacts with cellular membranes, leading to oxidative stress, inflammation, and ultimately cell death. The molecular targets include various receptors and enzymes involved in amyloid processing and clearance . Pathways such as the amyloid precursor protein (APP) processing pathway and the tau protein phosphorylation pathway are also implicated .
Comparison with Similar Compounds
β-Amyloid (1-40): A longer fragment of the β-Amyloid peptide, also involved in Alzheimer’s disease.
β-Amyloid (1-42): Another longer fragment, known for its higher propensity to form toxic aggregates.
β-Amyloid (25-35): A shorter fragment used in various neurotoxicity studies.
Uniqueness: β-Amyloid (18-28) is unique due to its specific sequence, which includes the amino acid residues VFFAEDVGSNK. This sequence is critical for its aggregation properties and its ability to induce neurotoxicity. Compared to other fragments, β-Amyloid (18-28) provides a specific model for studying the central region of the β-Amyloid peptide, which is crucial for understanding the overall behavior of amyloid plaques.
Properties
CAS No. |
112163-49-2 |
|---|---|
Molecular Formula |
C₅₅H₈₁N₁₃O₁₈ |
Molecular Weight |
1212.31 |
sequence |
One Letter Code: VFFAEDVGSNK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


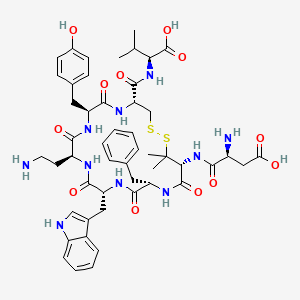
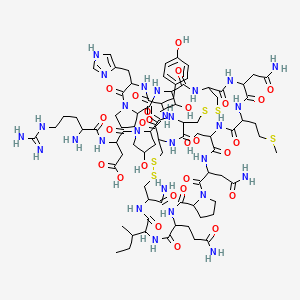
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)
